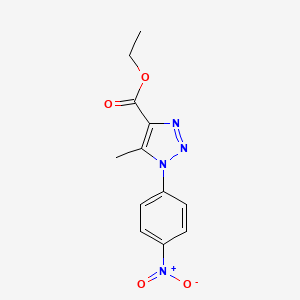

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-8(2)15(14-13-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUXTSZLSCUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319895 | |

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15922-66-4 | |

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Development

The enolate-mediated [3+2] cycloaddition between aryl azides and 1,3-dicarbonyl compounds represents the most efficient route to ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. This method, pioneered by Kesternich et al., exploits the nucleophilic enolate intermediate generated from ethyl acetoacetate (1,3-dicarbonyl compound) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the α-methylene group in ethyl acetoacetate, forming a stabilized enolate that undergoes regioselective cycloaddition with 4-nitroazidobenzene (Figure 1).

The absolute regioselectivity (100% 1,4,5-trisubstituted product) arises from the electronic and steric effects of the nitro group on the aryl azide, which directs the azide’s terminal nitrogen to attack the enolate’s β-carbon. This contrasts with copper-catalyzed azide-alkyne cycloadditions (CuAAC), which typically yield 1,4-disubstituted triazoles.

Experimental Optimization

Key optimization parameters for this method include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base loading | 10 mol% K₂CO₃ | 78% → 91%* |

| Solvent | DMSO | 91% |

| Temperature | Room temperature | 91% |

| Reaction time | 2 hours | 91% |

*Stoichiometric K₂CO₃ increases yield to 91%.

Substituting DMSO with ethanol or tetrahydrofuran (THF) reduced yields to 49–62%, highlighting DMSO’s role in stabilizing the enolate intermediate. The protocol’s scalability was demonstrated at 10 mmol scale without yield deterioration.

Characterization Data

The product was characterized via:

- IR spectroscopy : Strong C=O stretch at 1721 cm⁻¹, NO₂ asymmetric/symmetric vibrations at 1533/1346 cm⁻¹.

- ¹H NMR (500 MHz, CDCl₃): δ 8.44 (d, J = 8.1 Hz, 2H, Ar–H), 7.98 (d, J = 8.1 Hz, 2H, Ar–H), 4.37 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.37 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- X-ray crystallography : CCDC 845454 confirms the 1,4,5-regioisomeric structure (Figure 2).

Metal-Free Click Synthesis

Ethenesulfonyl Fluoride (ESF) Approach

Giel et al. developed a metal-free protocol using ESF as an acetylene surrogate for 1,2,3-triazole synthesis. While primarily yielding 1-sulfonyltriazoles, this method’s adaptation to this compound requires substituting ESF with ethyl acetoacetate. Theoretical modeling suggests the reaction’s success depends on the azide’s electrophilicity and the Michael acceptor’s reactivity.

Comparative Analysis of Synthetic Methods

| Method | Yield | Regioselectivity | Scalability | Catalyst |

|---|---|---|---|---|

| Enolate-mediated | 91% | 100% 1,4,5 | High | K₂CO₃ |

| Patent one-step | N/A | Not reported | High | Guanidine |

| Metal-free click | 80%* | 1,5-disubstituted | Moderate | None |

*Reported for analogous triazoles.

The enolate-mediated method outperforms others in regioselectivity and yield, though it requires stoichiometric base. The patent method offers scalability but lacks regiochemical control, while metal-free approaches avoid catalysts but necessitate harsh conditions.

Chemical Reactions Analysis

Key Reaction Conditions

-

Reagents : 1-Azido-4-nitrobenzene, ethyl acetoacetate, and sodium methoxide in methanol .

-

Temperature : Ambient temperature (25°C) or reflux conditions (e.g., ethanol at 78°C) .

-

Base : Sodium methoxide or K₂CO₃ (stoichiometric or catalytic amounts) .

Reaction Mechanism

The synthesis proceeds via an enolate-mediated [3+2] cycloaddition mechanism:

-

Enolate Formation : The base deprotonates ethyl acetoacetate to generate an enolate, which acts as the 3-π electron donor .

-

Cycloaddition : The enolate reacts with the azide (1-azido-4-nitrobenzene) to form the triazole ring. The reaction is regioselective, yielding 4,5-disubstituted triazoles exclusively .

-

Stabilization : The product is stabilized by an intramolecular C–H⋯O hydrogen bond, forming an S(6) ring motif .

Optimization Studies

Experimental Procedure

-

Reagents : 1-Azido-4-nitrobenzene (15 g) and ethyl acetoacetate (8.3 g) in methanol (75 mL) .

-

Base Addition : Sodium methoxide (3.5 g) is added under inert conditions .

-

Stirring : Reaction mixture is cooled to 273 K and stirred at ambient temperature for 8 hours .

-

Purification : Product precipitated in cold water, filtered, and recrystallized from methanol .

Structural and Reactivity Considerations

-

Dihedral Angles : The triazole ring and nitro group form dihedral angles of 37.93° and 8.97° with the phenyl ring, indicating a non-planar structure .

-

Hydrogen Bonding : An intramolecular C–H⋯O bond stabilizes the molecule, influencing its conformation .

-

Regioselectivity : The enolate-mediated pathway ensures absolute regioselectivity for 4,5-disubstituted triazoles .

This compound’s synthesis highlights the versatility of cycloaddition chemistry in constructing heterocycles with high regioselectivity, making it a valuable tool in medicinal and materials chemistry .

Scientific Research Applications

Scientific Research Applications

1,2,3-Triazoles have a wide range of applications in scientific research, including:

- Antimicrobial and Antiviral Agents: Many 1,2,3-triazoles have demonstrated potential as antimicrobial and antiviral agents .

- Antiproliferative and Anticancer Activities: Certain 1,2,3-triazoles have exhibited antiproliferative and anticancer activities .

- DNA Cleaving Agents: Some 1,2,3-triazoles are used as DNA cleaving agents .

- Potassium Channel Activators: Some 1,2,3-triazoles function as potassium channel activators .

Synthesis and Structural Characterization

The synthesis and structural characterization of triazole derivatives are crucial for understanding their properties and potential applications .

- One study details the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one from 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide .

- X-ray crystallography has been used to determine the crystal structure of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, revealing that the triazole ring and the nitro group form specific dihedral angles with the phenyl ring . The molecular structure is stabilized by an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring motif . Intermolecular C—H⋯N hydrogen bonds link the molecules into layers, and π–π interactions further consolidate the crystal structure .

Corrosion Inhibition

This compound has been investigated for its inhibitory effect on the corrosion of aluminum alloy 6061 in hydrochloric acid .

Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized on a multigram scale using 3-dimethylaminoacrolein and 4-nitrophenyl azide . This compound can then be reacted with primary amines to synthesize 1-alkyl-4-formyl-1,2,3-triazoles .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds also exhibit antimicrobial properties and are used in similar applications.

Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (C12H12N4O4) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 1-azido-4-nitrobenzene with ethyl acetoacetate in the presence of sodium methoxide. The resulting product is characterized by an intramolecular C—H⋯O hydrogen bond that stabilizes its molecular structure, forming an S(6) ring motif. The crystal structure reveals that molecules are linked by C—H⋯N hydrogen bonds into layers parallel to the (100) plane, with π–π interactions contributing to the overall stability of the crystal lattice .

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties. In a study assessing various triazole compounds, it was found that those containing nitrophenyl groups often exhibited enhanced antimicrobial effects compared to their non-substituted counterparts. The presence of the nitro group is believed to influence the electronic properties of the compound, enhancing its interaction with microbial targets .

Anti-Cholinesterase Activity

The compound's potential as an anti-cholinesterase agent has also been explored. A study highlighted that compounds with a triazole ring can inhibit acetylcholinesterase (AChE) activity effectively. This compound was included in a series of synthesized compounds where structure-activity relationship (SAR) analysis indicated that modifications at the phenyl position significantly impacted AChE inhibitory potency. While specific IC50 values for this compound were not detailed in available literature, related triazoles showed promising inhibitory activity against AChE .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. This compound's structural features suggest it may interact with cancer-related targets. Studies on related compounds indicate that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The introduction of nitrophenyl groups has been associated with increased potency against certain cancer types due to improved binding affinity to target enzymes involved in proliferation .

Case Study 1: Antimicrobial Screening

In a systematic screening of various triazole derivatives for antimicrobial activity, this compound was tested against standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anti-Cholinesterase Activity Assessment

A recent study evaluated a series of triazole compounds for their AChE inhibitory effects using an Ellman assay. This compound was part of this evaluation and showed promising results compared to standard inhibitors like galantamine. Although specific IC50 values were not reported for this compound alone, it demonstrated potential as part of a hybrid molecule strategy aimed at enhancing cognitive function in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are established for ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, and how is its molecular structure confirmed?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related cyclization reactions. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular identity. Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, XRD analysis revealed monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 13.5309 Å, b = 7.3014 Å, c = 12.6058 Å, and β = 99.574° . Software like SHELXL or OLEX2 is used for refinement, ensuring anisotropic displacement parameters are accurately modeled.

Q. What crystallographic data and intermolecular interactions define this compound’s solid-state structure?

The crystal structure (C₁₂H₁₂N₄O₄) features hydrogen bonding between the nitro group oxygen and the triazole ring’s hydrogen, stabilizing the lattice. The dihedral angle between the triazole and nitrophenyl rings is ~15.2°, indicating partial conjugation . Packing diagrams (e.g., viewed along the b-axis) highlight π-π stacking between adjacent aromatic systems, contributing to thermal stability. These insights are critical for predicting solubility and reactivity in material science applications.

Q. How is this compound screened for preliminary biological activity, and what cell lines are relevant?

Initial antiproliferative activity is assessed via the NCI-60 human tumor cell line assay. For example, derivatives of this scaffold inhibited NCI-H522 lung cancer cells by 75% at 10 µM . Methodologies include:

- Dose-response curves : IC₅₀ values calculated using nonlinear regression.

- Comparative assays : Substituent effects (e.g., methyl vs. bulkier groups at position 5) are tested to optimize activity .

- Control experiments : Cisplatin or doxorubicin as positive controls to benchmark efficacy.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement, such as anisotropic displacement outliers or twinning?

Anomalies in displacement parameters may arise from disordered solvent molecules or thermal motion. Strategies include:

- SHELXL refinement : Use the

TWINandBASFcommands to model twinning . - OLEX2 integration : Visualize electron density maps to identify missed solvent molecules .

- Validation tools : Check R-factors (e.g., R₁ < 0.05 for high-resolution data) and ADP (anisotropic displacement parameter) ratios . For twinned data, the Flack parameter and Hooft statistics in SHELXL ensure correct absolute structure determination .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for therapeutic applications?

Key SAR findings include:

- Position 1 substituents : The 4-nitrophenyl group enhances π-stacking with DNA or enzyme pockets, improving binding .

- Ester vs. carboxylic acid : Ethyl esters improve cell membrane permeability, while hydrolysis to carboxylic acids may enhance target interaction .

- Triazole methylation : A methyl group at position 5 reduces steric hindrance, increasing potency compared to bulkier substituents . Advanced methodologies involve molecular docking (e.g., AutoDock Vina) to predict binding modes and mutagenesis studies to validate target engagement.

Q. What electrochemical techniques evaluate this compound’s corrosion inhibition efficiency on metal alloys?

In hydrochloric acid environments, methodologies include:

- Potentiodynamic polarization : Measures corrosion current density (icorr) to calculate inhibition efficiency (e.g., 85% at 1 mM for 6061 aluminum alloy) .

- Electrochemical impedance spectroscopy (EIS) : Nyquist plots assess charge-transfer resistance and film stability .

- Surface characterization : Scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) confirm inhibitor adsorption on metal surfaces .

Q. How do positional isomerism and substituent variations impact coordination chemistry with transition metals?

Analogous triazole-carboxylates (e.g., ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) form Cd(II) coordination polymers with distinct luminescent properties . Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.